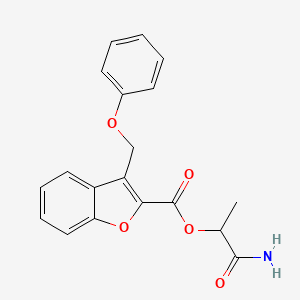
3-(Phenoxymethyl)-2-benzofurancarboxylic acid (1-amino-1-oxopropan-2-yl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenoxymethyl)-2-benzofurancarboxylic acid (1-amino-1-oxopropan-2-yl) ester is a member of benzofurans.
Applications De Recherche Scientifique
Antioxidant and Antibacterial Properties
A study explored the synthesis of phenolic esters, including compounds related to 3-(Phenoxymethyl)-2-benzofurancarboxylic acid, and evaluated their antioxidant and antibacterial activities. Some synthesized compounds demonstrated good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. They also showed promising antibacterial activities against various bacterial strains, comparable to ampicillin in some cases (Shankerrao et al., 2013).
Cytotoxic Potential in Cancer Research
Derivatives of benzofurancarboxylic acids, closely related to the compound , were evaluated for their cytotoxic potential against human cancer cell lines. Some compounds showed significant cytotoxic activities, suggesting potential applications in cancer therapy (Kossakowski et al., 2005).
Chemical Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives of benzofurancarboxylic acids, including methods relevant to the compound of interest, were explored. These studies contribute to understanding the chemical properties and potential applications of such compounds in various fields (Various Authors, 1994-2015).
Renewable Building Block in Material Science
Phloretic acid, a compound related to 3-(Phenoxymethyl)-2-benzofurancarboxylic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study shows the potential of such compounds in creating sustainable materials for various applications (Trejo-Machin et al., 2017).
Synthetic and Photoprotective Applications
Research into the synthesis of various ester compounds, including those structurally similar to 3-(Phenoxymethyl)-2-benzofurancarboxylic acid, has demonstrated their potential in synthetic chemistry and as photoremovable protecting groups. This highlights their utility in both synthesis and photoprotection applications (Various Authors, 2007-2009).
Esterification and Coupling Reactions
The compound has been studied in the context of esterification and coupling reactions, demonstrating its potential in facilitating these chemical processes. This research is vital for understanding its role in synthetic chemistry and the creation of new compounds (Various Authors, 2008-2009).
Propriétés
Nom du produit |
3-(Phenoxymethyl)-2-benzofurancarboxylic acid (1-amino-1-oxopropan-2-yl) ester |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
(1-amino-1-oxopropan-2-yl) 3-(phenoxymethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H17NO5/c1-12(18(20)21)24-19(22)17-15(11-23-13-7-3-2-4-8-13)14-9-5-6-10-16(14)25-17/h2-10,12H,11H2,1H3,(H2,20,21) |
Clé InChI |
QRVOSMWLOQEFEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)OC(=O)C1=C(C2=CC=CC=C2O1)COC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



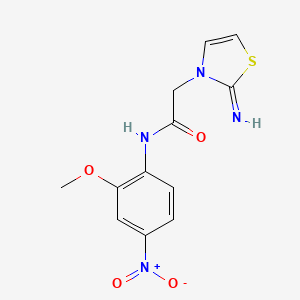
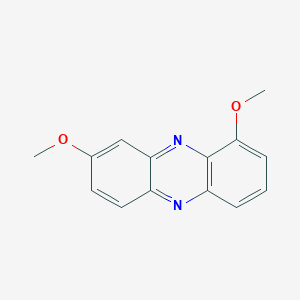
![2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)
![4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B1231548.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)

![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)
![2-Ethoxy-3-pyridinecarboxylic acid (6-chloro-2-imidazo[1,2-a]pyridinyl)methyl ester](/img/structure/B1231554.png)

![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)
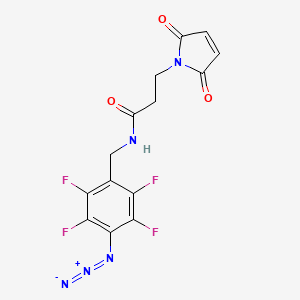
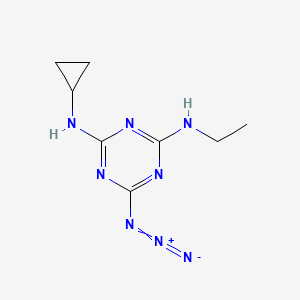
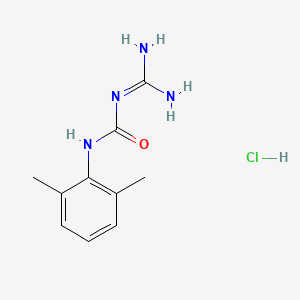
![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)